Sodium O,O-diethyl phosphorothioate

Description

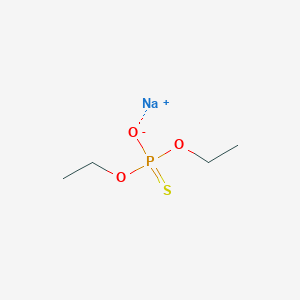

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;diethoxy-oxido-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS.Na/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPPRYJBYFNJTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)([O-])OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NaO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2465-65-8 (Parent) | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60207235 | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5852-63-1 | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Chemical Transformations

Methodologies for O,O-Diethyl Phosphorothioate (B77711) Synthesis

The synthesis of O,O-diethyl phosphorothioate, a key intermediate in organophosphorus chemistry, can be achieved through several strategic methodologies. These approaches primarily leverage nucleophilic substitution, the reactivity of thiophosphate salts, and various catalytic systems to enhance efficiency and yield.

A foundational method for synthesizing O,O-diethyl phosphorothioate involves the reaction of diethyl phosphite (B83602) with elemental sulfur. This reaction is typically conducted in the presence of a base. A notable approach is the large-scale synthesis of ammonium O,O'-diethyl thiophosphate, where sulfur reacts with diethyl phosphite in the presence of ammonium hydrogen carbonate under reflux conditions, yielding the product in quantitative amounts beilstein-journals.orgnih.govbeilstein-journals.org.

Another significant nucleophilic substitution pathway starts with diethyl thiophosphoryl chloride (DETC). This highly reactive intermediate can be treated with the sodium salt of a hydroxyaryl compound. The reaction proceeds by the nucleophilic attack of the alkoxide on the phosphorus center, displacing the chloride ion to form the corresponding O-aryl-O,O-diethyl phosphorothioate tandfonline.com.

The O,O-diethyl phosphorothioate anion is an ambident nucleophile, meaning it can react at two different sites—the soft sulfur atom and the hard oxygen atom. This characteristic is pivotal in the synthesis of various phosphorothioate derivatives. The reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base is a direct route to forming phosphorothioates through the O,O'-dialkyl thiophosphate anion beilstein-journals.orgnih.govresearchgate.net.

Research on ammonium O,O'-diethyl thiophosphate demonstrates this dual reactivity. When reacted with soft electrophiles like benzyl (B1604629) halides and tosylate, exclusive S-alkylation occurs, forming S-benzyl O,O'-diethyl phosphorothioate, regardless of the solvent used beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net. Conversely, when reacted with a hard electrophile such as benzoyl chloride, the reaction yields the O-acylation product, benzoyl O,O'-diethyl phosphorothioate beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov. This selective reactivity is a critical tool for synthetic chemists.

| Reactant Salt | Electrophile | Product Type | Resulting Compound |

|---|---|---|---|

| Ammonium O,O'-diethyl thiophosphate | Benzyl Halides/Tosylate (Soft) | S-alkylation | S-benzyl O,O'-diethyl phosphorothioate |

| Triethylammonium O,O'-diethyl thiophosphate | Benzoyl Chloride (Hard) | O-acylation | Benzoyl O,O'-diethyl phosphorothioate |

To improve reaction conditions and efficiency, various catalytic systems have been developed for phosphorothioate synthesis. Phase-transfer catalysis (PTC) has been employed, using polyethylene glycol (PEG-400) on a basic alumina support to facilitate the reaction between diethyl thiophosphoryl chloride and hydroxyaryl compounds tandfonline.com. This solid-surface mediated method avoids complex work-up procedures and enhances product yields tandfonline.com.

Transition-metal catalysis offers a powerful route for forming the P-S bond. Catalysts based on palladium, nickel, and copper have been successfully used for the dehydrogenative coupling of thiols with H-phosphonates to yield phosphorothioates organic-chemistry.org. For instance, a Pd-catalyzed dehydrogenative phosphorylation allows various thiols to couple with H-phosphonates, even producing P-chiral compounds organic-chemistry.org. More recently, visible-light photocatalysis has emerged as an exceptionally mild and sustainable method. This approach uses photocatalysts like riboflavin (vitamin B2) to facilitate sulfur transfer from benign sources such as thiosulfate to P(III) compounds, including those used in solid-phase oligonucleotide synthesis chemrxiv.orgchemrxiv.orgresearchgate.net.

| Catalytic System | Reactants | Key Advantage | Reference |

|---|---|---|---|

| Phase-Transfer (PEG-400/Alumina) | Diethyl thiophosphoryl chloride, Hydroxyaryl compounds | Simplified work-up, high yield | tandfonline.com |

| Palladium (Pd) Catalysis | Thiols, H-phosphonates | Dehydrogenative P-S coupling, synthesis of P-chiral compounds | organic-chemistry.org |

| Nickel (Ni) Catalysis with Y(OTf)3 | Thiols, Phosphonates | Accelerated activation of thiols, high efficiency | organic-chemistry.org |

| Visible-Light Photocatalysis (Riboflavin) | P(III) compounds, Thiosulfate | Mild, sustainable, compatible with solid-phase synthesis | chemrxiv.orgchemrxiv.org |

Stereoselective Synthesis of Phosphorothioate Analogues

The substitution of a non-bridging oxygen atom with sulfur in a phosphodiester linkage creates a chiral phosphorus center. Controlling the stereochemistry of this center is crucial, particularly in the synthesis of therapeutic oligonucleotides, as different stereoisomers can have vastly different biological properties nih.gov.

Historically, the stereocontrolled synthesis of phosphorothioates has been dominated by phosphorus(III) [P(III)]-based reagents, often used in phosphoramidite chemistry for oligonucleotide assembly nih.govnih.govsigmaaldrich.com. However, these methods often result in mixtures of diastereomers that require separation. To overcome this, novel chiral auxiliaries have been developed, such as a tricyclic P(III) chiral auxiliary, which has been successfully applied in the solid-supported synthesis of stereopure phosphorothioate-containing oligonucleotides nih.gov.

A significant advancement has been the development of P(V)-based reagent platforms, which offer a fundamentally different approach. nih.govnih.govsigmaaldrich.comum.edu.mt These reagents enable a programmable, traceless, and diastereoselective incorporation of sulfur nih.govnih.govum.edu.mt. A notable example is the "PSI reagent," derived from limonene, which allows for the robust and stereocontrolled synthesis of various nucleotidic structures, including antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs), via an operationally simple protocol sigmaaldrich.comum.edu.mtthieme-connect.com. This P(V) approach provides greater efficiency and chemospecificity compared to traditional P(III) systems researchgate.net.

| Reagent Type | General Approach | Advantages | Challenges/Limitations |

|---|---|---|---|

| P(III)-Based Reagents | Standard phosphoramidite chemistry with subsequent sulfurization. Use of chiral auxiliaries. | Well-established for oligonucleotide synthesis. | Often produces diastereomeric mixtures requiring separation. |

| P(V)-Based Reagents | Direct, stereocontrolled P-S bond formation using pre-formed chiral reagents (e.g., PSI reagent). | Programmable, traceless, highly diastereoselective, operationally simple. | Newer methodology, reagent availability. |

The H-phosphonate method is a powerful technique for forming internucleotide linkages. It involves the coupling of a nucleoside H-phosphonate monoester with a nucleoside alcohol, followed by an oxidation or sulfurization step to generate the final phosphate (B84403) or phosphorothioate linkage nih.govrsc.org.

To achieve stereocontrol within this framework, the oxazaphospholidine approach has been developed. This method utilizes nucleoside 3'-O-oxazaphospholidine derivatives as monomer units nih.govelsevierpure.com. These reagents are prepared from enantiopure 1,2-amino alcohols, which act as chiral auxiliaries nih.govacs.org. The diastereoselectivity of the phosphitylation reaction depends on the structure of the amino alcohol, reaction temperature, and the amine used nih.gov. The subsequent condensation with another nucleoside, often in the presence of specific activators, proceeds with high diastereoselectivity nih.govelsevierpure.comoup.com. After the coupling reaction, sulfurization and removal of the chiral auxiliary yield diastereomerically pure (Rp)- or (Sp)-dinucleoside phosphorothioates nih.gov. This methodology has been successfully applied to the solid-phase synthesis of stereoregulated phosphorothioate oligonucleotides nih.govelsevierpure.comnih.gov.

Derivatization and Functionalization Reactions

The reactivity of the ambident nucleophilic character of the O,O-diethyl phosphorothioate anion allows for a range of derivatization and functionalization reactions. The outcome of these reactions, particularly whether alkylation or acylation occurs on the sulfur (S) or oxygen (O) atom, is influenced by the nature of the electrophile.

Reactions with soft electrophiles, such as alkyl halides, typically result in S-alkylation, providing a direct route to phosphorothioates. nih.govresearchgate.net Conversely, hard electrophiles like benzoyl chloride tend to react at the oxygen atom, leading to O-acylation products. nih.govresearchgate.net This differential reactivity is a cornerstone of its synthetic utility.

For instance, the reaction of triethylammonium O,O-diethyl phosphorothioate with benzoyl chloride yields the O-acylation product, benzoyl O,O-diethyl phosphorothioate. nih.gov This selectivity is crucial for the controlled synthesis of specific phosphorothioate derivatives.

Sodium O,O-diethyl phosphorothioate serves as a precursor in the synthesis of phosphorodithioates, which are analogues of phosphorothioates where both non-bridging oxygen atoms of the phosphate backbone are replaced by sulfur. mdpi.comnih.gov These derivatives have garnered interest for their enhanced stability against nucleases compared to their phosphorothioate counterparts. glenresearch.com

The synthesis of phosphorodithioate (B1214789) linkages in oligonucleotides can be achieved using thiophosphoramidites as building blocks. glenresearch.com In this method, one sulfur atom is introduced via the thiophosphoramidite, and the second is incorporated through a sulfurization step, which can involve reagents derived from or related to this compound. glenresearch.com

One of the most significant applications of chemistries involving phosphorothioates is in the synthesis of modified oligonucleotides. Phosphorothioate oligonucleotides, where a non-bridging oxygen in the phosphodiester linkage is replaced by sulfur, are a critical class of therapeutic agents. glenresearch.com This modification confers resistance to nuclease degradation, a key challenge for in vivo applications of oligonucleotides. mdpi.com

The synthesis of these modified oligonucleotides is predominantly carried out using solid-phase phosphoramidite chemistry. mdpi.comnih.gov This method allows for the controlled, site-specific introduction of phosphorothioate linkages into the oligonucleotide chain. google.com

The key step in forming a phosphorothioate linkage during phosphoramidite-based synthesis is the sulfurization of the internucleotide phosphite triester. This is achieved using a sulfur transfer reagent. polyorginc.com While elemental sulfur was one of the first reagents used, its low solubility and slow reaction kinetics led to the development of more efficient sulfurizing agents. polyorginc.com

A variety of sulfurizing reagents have since been developed, each with its own advantages and disadvantages regarding efficiency, stability, and byproducts. mdpi.compolyorginc.com

Table 1: Common Sulfurizing Reagents in Oligonucleotide Synthesis

| Reagent Name | Acronym | Characteristics |

|---|---|---|

| 3H-1,2-benzodithiol-3-one-1,1-dioxide | Beaucage Reagent | Highly efficient, but with limited long-term stability on the synthesizer. glenresearch.com |

| Phenylacetyl disulfide | PADS | Widely used, but its synthesis and stability are not optimal. polyorginc.com |

| 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | DDTT | Efficient, stable in solution, and effective for both DNA and RNA sulfurization. mdpi.comglenresearch.com |

| 3-ethoxy-1,2,4-dithiazoline-5-one | EDITH | An alternative sulfurizing agent. mdpi.com |

The choice of sulfurizing reagent and the optimization of the reaction protocol, including concentration and reaction time, are critical for achieving high-yield synthesis of high-purity phosphorothioate oligonucleotides. glenresearch.com

The generation of a phosphorothioate linkage is a pivotal step in the synthesis cycle of modified oligonucleotides. Following the coupling of a phosphoramidite monomer to the growing oligonucleotide chain on a solid support, the resulting phosphite triester linkage is susceptible to oxidation. hud.ac.uk

In the synthesis of phosphorothioate oligonucleotides, the standard oxidation step using iodine and water is replaced by a sulfurization step. mdpi.comnih.gov This is typically achieved by treating the phosphite triester with a sulfur-transfer reagent. google.com The phosphoramidite approach offers the significant advantage of allowing for the precise placement of phosphorothioate linkages at specific positions within the oligonucleotide sequence. google.com

Applications in Oligonucleotide Synthesis and Modification

Green Chemistry Approaches in Phosphorothioate Production

The large-scale manufacturing of phosphorothioate oligonucleotides presents several environmental challenges, primarily due to the extensive use of hazardous reagents and solvents, and the generation of significant amounts of waste. nih.govacs.org Consequently, there is a growing emphasis on developing greener and more sustainable synthetic methodologies. researchgate.net

Key areas of focus in green chemistry for phosphorothioate production include:

Solvent Reduction and Replacement: The use of large volumes of solvents like acetonitrile (B52724) is a major contributor to the environmental impact of oligonucleotide synthesis. nih.gov Research is ongoing to reduce solvent consumption and explore more environmentally benign alternatives.

Atom Economy: The phosphoramidite method, while highly effective, often involves the use of reagents in large excess to drive reactions to completion, leading to poor atom economy. hud.ac.ukacs.org

Waste Reduction: The manufacturing process generates substantial waste, including excess reagents, wash solvents, and byproducts from the various chemical steps. nih.gov

Solvent-Free Synthesis: A notable green chemistry approach involves the microwave-assisted, solvent-free synthesis of phosphorothioates. One such method involves the reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under microwave irradiation. nih.govresearchgate.net This one-pot reaction offers a simple, efficient, and environmentally friendly alternative to traditional methods. nih.govresearchgate.net

The application of the 12 Principles of Green Chemistry is being increasingly considered to improve the sustainability of oligonucleotide manufacturing. acs.org This includes efforts to use renewable feedstocks, design less hazardous chemical syntheses, and develop catalytic rather than stoichiometric reactions. acs.org

Sophisticated Analytical Techniques for Detection and Quantification

Chromatographic Methodologies

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate target analytes from complex mixtures. For organophosphorus compounds like sodium O,O-diethyl phosphorothioate (B77711), several chromatographic techniques are employed, each with its specific advantages.

Gas Chromatography (GC) with Specialized Detectors (NPD, FPD)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net When coupled with specialized detectors, its selectivity for phosphorus-containing compounds like sodium O,O-diethyl phosphorothioate is significantly enhanced. The Flame Photometric Detector (FPD) and Nitrogen-Phosphorus Detector (NPD) are two such detectors widely used for this purpose.

The FPD is highly selective for sulfur- and phosphorus-containing compounds. nih.gov In the phosphorus mode, it offers excellent sensitivity, making it suitable for trace-level analysis. iaea.org For instance, a GC-FPD method was developed for the simultaneous determination of 11 organophosphate pesticides in human plasma and breast milk, demonstrating good linearity with coefficients of determination between 0.996 and 0.999. nih.gov In another study, a GC method with a pulsed flame photometric detector (P-FPD) was used for the analysis of 57 organophosphates, including parent pesticides and their metabolites, in various fruit and vegetable crop groups. iaea.org The method was designed for rapid sample preparation and overnight instrumental analysis, achieving detection at the part-per-billion (ppb) level. iaea.org

The NPD, also known as a thermionic specific detector (TSD), is exceptionally sensitive to compounds containing nitrogen and phosphorus. This high selectivity makes it an invaluable tool for analyzing organophosphate pesticides in complex environmental and biological samples, as it minimizes interference from other co-extracted compounds.

A residue analytical method for determining dialkylphosphate metabolites of parathion (B1678463), including O,O-diethyl phosphorothioate, in faecal samples utilized GC-FPD. nih.gov After derivatization to pentafluorobenzyl esters, the method achieved recoveries of 92-106% for O,O-diethyl phosphorothioate potassium salt over a concentration range of 0.05 to 5 µg/g. nih.gov

| Analytical Method | Detector | Matrix | Analytes | Key Findings |

| Gas Chromatography | FPD | Faecal samples | O,O-diethyl phosphorothioate | Recoveries of 92-106% were achieved. |

| Gas Chromatography | P-FPD | Fruits and vegetables | 57 organophosphates | Capable of detection at the ppb level. |

| Gas Chromatography | FPD | Human plasma and breast milk | 11 organophosphate pesticides | Demonstrated good linearity (R² = 0.996–0.999). |

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, such as this compound and its metabolites. nih.gov This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

LC-MS/MS methods have been developed for the simultaneous quantitative determination of various dialkylphosphates (DAPs), which are urinary markers of exposure to organophosphate pesticides. researchgate.net One such method for six DAPs, including diethylthiophosphate (B1229741) (DETP), reported a limit of quantification of 2 µg/L and was successfully applied to urine samples from a non-exposed cohort. researchgate.net The development of LC-MS/MS assays is particularly useful for metabolite profiling, allowing for the accurate characterization of oligonucleotide therapeutics and their metabolites. nih.govnih.gov

A study focusing on the quantification of an 18-mer antisense therapeutic and its six metabolites in human plasma using UHPLC-MS/MS demonstrated that the method could meet regulatory expectations for precision, accuracy, and selectivity. nih.gov This highlights the capability of LC-MS/MS to differentiate between the parent compound and its various metabolites, including isobaric ones, in a single assay. nih.gov

| Analytical Method | Matrix | Analytes | Key Findings |

| LC-MS/MS | Human urine | Dialkylphosphates (including DETP) | Limit of quantification of 2 µg/L. |

| UHPLC-MS/MS | Human plasma | Trabedersen and its metabolites | Capable of meeting regulatory expectations for precision, accuracy, and selectivity. |

| LC-MS/MS | Rat plasma | Phosphorothioate oligonucleotide | Sufficient sensitivity for pharmacokinetic studies. nih.gov |

Thin-Layer Chromatography (TLC) and Densitometry

Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile separation technique. When combined with densitometry, it allows for the quantitative analysis of separated compounds. mdpi.com TLC has been recognized as a method of choice for non-volatile and thermally unstable organophosphorus compounds. bibliotekanauki.pl

For the detection of phosphorothioates on TLC plates, various spray reagents can be used, including iodine-azide, which has been shown to be a selective detection method. bibliotekanauki.pl A study on the determination of histamine (B1213489) in fish samples developed and validated a TLC-densitometry method. mdpi.com After derivatization with dansyl chloride, the samples were spotted on silica (B1680970) gel TLC plates and the intensity of the spots was measured by densitometry at 365 nm. mdpi.com This method demonstrated good linearity, specificity, precision, and accuracy. mdpi.com While this example focuses on histamine, the principles of the technique are applicable to other compounds, including organophosphates, with appropriate method development.

A thin-layer chromatographic-gravimetric method was also described for the determination of prothoate, an organothiophosphate insecticide, in technical products and liquid formulations. nih.gov

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of chemical compounds due to its high sensitivity and specificity.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS) for Elemental Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of elemental composition. nih.govanalytik-jena.us When configured in tandem (ICP-MS/MS), it offers enhanced capabilities for resolving isobaric interferences, which is particularly useful for the accurate quantification of specific elements in complex matrices. nih.gov

A novel analytical method based on ICP-MS/MS was developed for the characterization of synthetic phosphorothioate oligonucleotides. nih.gov This method allows for the simultaneous absolute quantification of an oligonucleotide based on the quantification of phosphorus, and the determination of the phosphodiester to phosphorothioate ratio by quantifying both phosphorus and sulfur. nih.govresearchgate.net The performance of this method was successfully demonstrated using O,O-diethyl thiophosphate potassium salt as a model substance, which has a composition similar to phosphorothioate oligonucleotides. nih.govresearchgate.net

| Analytical Method | Application | Key Features |

| ICP-MS/MS | Characterization of synthetic phosphorothioate oligonucleotides | Simultaneous absolute quantification of the oligonucleotide (via phosphorus) and determination of the phosphodiester to phosphorothioate ratio (via phosphorus and sulfur). nih.govresearchgate.net |

Tandem Mass Spectrometry for Metabolite Profiling

Tandem mass spectrometry (MS/MS) is a crucial technique for the structural elucidation and quantification of metabolites. nih.gov By selecting a precursor ion and fragmenting it, a characteristic product ion spectrum is generated, which can be used for highly specific detection and identification. This is particularly important for metabolite profiling, where it is necessary to distinguish between the parent compound and its various metabolic products. osti.gov

LC-MS/MS is a common platform for metabolite profiling of organophosphorus compounds. nih.gov The development of such methods allows for the quantification of a parent drug and its metabolites, even those that are isobaric, within a single analytical run. nih.gov For phosphorothioate RNA, tandem mass spectrometry has been used for comprehensive analysis. nih.gov Activated ion-negative electron transfer dissociation MS/MS, in particular, has been shown to be useful for diagnosing phosphorothioate incorporation by producing diagnostic ions at the modification sites. nih.gov

Metabolite profiling using LC/MS can be both targeted and untargeted. osti.gov Untargeted approaches aim to detect and identify as many metabolites as possible to gain a comprehensive understanding of the metabolic changes occurring in a biological system. osti.gov

Spectroscopic and Electrochemical Methods

Spectroscopic and electrochemical techniques offer powerful tools for the analysis of this compound, providing both qualitative and quantitative information.

Fourier-Transform (FT)-Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed structural information about molecules. While specific FT-Raman spectra for this compound are not widely published, the technique is well-suited for the analysis of organothiophosphate compounds. bibliotekanauki.pl

Theoretical and experimental studies on related organophosphorus pesticides demonstrate the utility of Raman spectroscopy for identifying characteristic vibrational modes. nih.gov Key spectral regions for organothiophosphates include:

P=S (Thione) stretching: Typically observed in the range of 535–750 cm⁻¹. nih.gov

P-O-C (aliphatic) stretching: Generally found in the 920–1088 cm⁻¹ region. nih.gov

For quantitative analysis, specific Raman bands of the target analyte are selected, and their intensity or area is correlated with the concentration. For instance, in the analysis of fenthion, another organothiophosphate pesticide, calibration curves with high linearity (correlation coefficients of 0.991-0.998) have been achieved. irdg.org The use of an internal standard, such as cyclohexane, can improve the long-term stability of these calibration curves. irdg.org FT-Raman offers advantages such as minimal sample preparation, rapid analysis times (often under a minute), and increased safety by avoiding the handling of toxic solvents. irdg.org Surface-Enhanced Raman Spectroscopy (SERS) is a variation of this technique that can significantly enhance the signal, allowing for the detection of pesticides at very low concentrations, with detection limits reported in the sub-mg/L range for some organophosphates. nih.govnih.gov

Voltammetric methods are electrochemical techniques that measure the current resulting from the application of a varying potential to an electrode. These methods are known for their high sensitivity, rapid response, and relatively low cost. Stripping voltammetry, in particular, is a highly sensitive technique for trace analysis.

While specific voltammetric protocols for this compound are not extensively detailed, methods developed for similar organophosphate pesticides, such as diazinon (B1670403) (O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate), are applicable. nih.gov These methods often involve a pre-concentration step where the analyte is adsorbed onto the surface of a modified electrode, followed by a voltammetric scan to measure the electrochemical response.

For example, a non-enzymatic sensor for diazinon detection utilized a carbon paste electrode modified with a molecularly imprinted polymer (MIP). nih.gov The analysis was performed using square-wave voltammetry (SWV) under optimized pH conditions (e.g., pH 3.5). nih.gov Another approach for organophosphate pesticides involves using electrodes modified with nanomaterials like cerium oxide (CeO₂), which can catalyze the hydrolysis of the pesticide to an electrochemically active product, such as p-nitrophenol, which is then detected. nih.gov This can lead to detection limits in the micromolar (μmol/L) range. nih.gov

Table 1: Examples of Voltammetric Methods for Related Organophosphate Pesticides

| Analyte | Electrode Modification | Voltammetric Technique | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|---|

| Methyl Parathion | CeO₂ Nanozyme/GCE | Differential Pulse Voltammetry (DPV) | 0.1–100 μmol/L | 0.06 μmol/L | nih.gov |

| Diazinon | MIP/Carbon Paste Electrode | Square-Wave Voltammetry (SWV) | Not Specified | Not Specified | nih.gov |

| Chlorpyrifos (B1668852) | CuO Nanorods | Cyclic Voltammetry (CV) | Not Specified | 0.20 mg/L | nih.gov |

Atomic Absorption Spectrometry (AAS) is a technique for determining the concentration of a particular metallic element in a sample. pdx.edu It is not used for the direct analysis of the intact this compound molecule. Instead, it is employed to determine the concentration of sodium.

To analyze the sodium content, the organic part of the compound must first be destroyed through a process called mineralization or ashing. researchgate.net After this sample preparation step, the resulting solution containing sodium ions is introduced into the AAS instrument. The instrument measures the absorption of light at a specific wavelength (589.0 nm for sodium) by the free sodium atoms in a flame (typically an air-acetylene flame). pdx.eduoiv.int To prevent the ionization of sodium in the flame, which would interfere with the measurement, a spectral buffer such as cesium chloride is often added to both the samples and the calibration standards. oiv.int

An indirect method for the analysis of the phosphorothioate moiety could potentially be developed. This would involve forming a stable complex between the phosphorothioate group and a specific metal ion. The complex would then be separated, and the concentration of the metal in the complex would be determined by AAS. The concentration of the metal would be stoichiometrically related to the concentration of the original phosphorothioate compound.

Immunoassays for Trace Analysis

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods used for the trace analysis of pesticides. d-nb.infoisca.meugent.be These assays utilize the specific binding interaction between an antibody and its target antigen (in this case, the pesticide or a related hapten). For small molecules like this compound, a competitive immunoassay format is typically used.

Broad-specificity immunoassays have been developed that can detect a range of O,O-diethyl organophosphorus pesticides. nih.govnih.gov In one such study, a monoclonal antibody was produced against a hapten, 4-(diethoxyphosphorothioyloxy)benzoic acid, which shares the O,O-diethyl phosphorothioate core structure. nih.gov The resulting competitive indirect ELISA (ciELISA) was able to detect 14 different O,O-diethyl organophosphorus pesticides. nih.gov The sensitivity of these assays is often expressed as the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal.

Table 2: Cross-Reactivity and Sensitivity of a Broad-Specificity ELISA for O,O-Diethyl Organophosphorus Pesticides

| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |

|---|---|---|

| Parathion | 1.7 | 100 |

| Paraoxon | 1.4 | 121 |

| Fenitrothion | 9.0 | 18.9 |

| Cyanophos | 3.9 | 43.6 |

| EPN | 92.1 | 1.8 |

| and other related OPs |

Data adapted from a study on a phage-display-based ELISA. nih.gov

The sensitivity of these immunoassays can be significantly improved by using heterologous systems, where the hapten used for antibody generation is different from the one used for coating the ELISA plate. nih.gov This can result in a three- to five-fold improvement in sensitivity, with detection limits for some organophosphates in the range of 0.017 to 30 ng/mL. nih.gov Commercially available ELISA kits are also available for the rapid testing of organothiophosphates in various samples like water and agricultural products. attogene.com These kits provide a valuable screening tool, allowing for the rapid identification of positive samples before more complex and time-consuming chromatographic analysis. nih.gov

Sample Preparation and Derivatization Strategies for Complex Matrices

The analysis of this compound in complex environmental and biological matrices requires effective sample preparation to remove interfering substances and concentrate the analyte of interest.

Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. instructables.comlibretexts.orgyoutube.com The selection of the organic solvent is critical and depends on the polarity of the target analyte. For organophosphorus pesticides, various solvents and solvent mixtures have been employed. To improve efficiency and reduce solvent consumption, miniaturized versions of LLE, such as dispersive liquid-liquid microextraction (DLLME), have been developed. nih.gov

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the extraction and cleanup of organophosphorus pesticides from liquid samples. nih.govnih.govsigmaaldrich.com The process involves passing the sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interfering compounds pass through. The analyte is then eluted with a small volume of a suitable solvent.

Different types of SPE sorbents can be used depending on the properties of the analyte and the matrix:

Reversed-Phase SPE: Utilizes nonpolar sorbents like C18-bonded silica. This is effective for extracting moderately polar to nonpolar compounds from aqueous samples. For phosphorothioate oligonucleotides, recoveries of around 80% have been reported using C18 sorbents.

Weak Anion Exchange (WAX) SPE: This method is particularly useful for negatively charged molecules like phosphorothioates. The sorbent contains positively charged functional groups (e.g., diethylaminoethyl - DEAE) that bind the negatively charged phosphate (B84403) backbone. nih.gov The extraction is typically performed at a low pH (e.g., 5.5) to ensure the sorbent is charged and the analyte is bound. Elution is then achieved by increasing the pH (e.g., to 9.5) to neutralize the sorbent and release the analyte. nih.gov One-step WAX-SPE methods have been developed for phosphorothioate oligonucleotides in plasma with recoveries ranging from 60% to 80%. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) based SPE: A newer approach using hydrophilic sorbents like aminopropyl-bonded silica has been developed for the extraction of polar oligonucleotides. chromatographyonline.com

For solid samples like soil, an initial extraction with an organic solvent or solvent mixture (e.g., hexane (B92381) and ethyl acetate) is typically performed, often assisted by sonication. nih.gov For tissue samples, a digestion step with an enzyme like Proteinase K may be necessary to release the analyte before extraction. phenomenex.com

Alkylation and Silylation Techniques

For the successful analysis of non-volatile and polar compounds like this compound by gas chromatography (GC), derivatization is an essential sample preparation step. The primary goal of derivatization is to convert the analyte into a less polar, more volatile, and more thermally stable compound. registech.comyoutube.com This is achieved by chemically modifying the functional groups that are responsible for the undesirable properties. youtube.com For O,O-diethyl phosphorothioate, the anionic character and the presence of an active hydrogen in its acidic form necessitate derivatization to enable GC-based analysis. The most common and effective derivatization strategies for this purpose are alkylation and silylation. registech.comnih.gov

Alkylation Techniques

Alkylation involves the introduction of an alkyl group onto the molecule. For O,O-diethyl phosphorothioate, this process typically targets the nucleophilic sulfur or oxygen atom, converting the anionic salt or its corresponding acid into a stable, neutral ester. A particularly effective and widely used alkylating agent for organophosphorus compounds is pentafluorobenzyl bromide (PFB-Br). nih.govresearchgate.netsigmaaldrich.com

The reaction with PFB-Br is a nucleophilic substitution where the bromide ion is displaced by the phosphorothioate anion. researchgate.net This forms the pentafluorobenzyl (PFB) derivative, which possesses highly favorable properties for trace analysis. PFB derivatives are generally volatile, thermally stable, and, most importantly, exhibit a strong response in electron capture detection (ECD) and negative-ion chemical ionization (NICI) mass spectrometry (MS). nih.govresearchgate.net The high electron affinity of the pentafluorobenzyl group leads to excellent sensitivity in these detection modes. Research has shown that PFB derivatives are significantly more stable than their trimethylsilyl (B98337) (TMS) counterparts. researchgate.net

Studies focused on the metabolites of organophosphorus pesticides, such as O,O-diethyl thiophosphate (DETP), have established robust analytical methods based on PFB-Br derivatization. researchgate.netnih.gov For instance, a method for determining DETP in fecal samples involves alkylation to its PFB ester via a phase transfer reaction, followed by analysis using GC with a flame photometric detector (FPD). nih.gov The conditions for such derivatization reactions have been optimized to achieve high yields and reliable quantification. researchgate.netresearchgate.net

Table 1: Research Findings on Alkylation of O,O-diethyl phosphorothioate (DETP)

| Derivatizing Agent | Reaction Conditions | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| Pentafluorobenzyl bromide (PFB-Br) | Phase transfer reaction in water. Yields are dependent on reaction time. | Gas Chromatography with Flame Photometric Detection (GC-FPD) | The method achieved recovery rates of 92-106% for DETP over a concentration range of 0.05 to 5 µg/g in fecal samples. | nih.gov |

| Pentafluorobenzyl bromide (PFB-Br) | Reaction performed at 50°C for 16 hours for simultaneous derivatization of urinary metabolites. | Capillary Gas Chromatography with Flame Photometric Detector (CGC-FPD) and GC-MS | Derivatives were successfully identified by GC-MS with chemical ionization, confirming the reaction's effectiveness for complex biological matrices like urine. | researchgate.net |

| Pentafluorobenzyl bromide (PFB-Br) | Optimized conditions using diisopropylamine (B44863) as a base in acetonitrile (B52724) solvent. | Gas Chromatography-Mass Spectrometry (GC-MS) in Negative Chemical Ionization (NCI) mode | PFB derivatives were found to be much more stable than trimethylsilyl (TMS) derivatives, with less than 10% degradation after 6 months compared to complete degradation of TMS derivatives in 5-7 days. | researchgate.net |

Silylation Techniques

Silylation is the most prevalent derivatization technique used for GC analysis. registech.comrestek.com The process involves replacing an active hydrogen atom from a functional group with an alkylsilyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS). registech.comcampbellscience.com For O,O-diethyl phosphorothioate, this reaction would occur after protonation to its acid form, targeting the hydrogen on the thiol or hydroxyl group. The resulting silyl (B83357) derivatives are more volatile, less polar, and more thermally stable than the parent compound, which improves chromatographic peak shape and enhances detection. registech.comrestek.com

A variety of silylating reagents are commercially available, each with different reactivity. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). fishersci.comyoutube.com Often, a catalyst such as trimethylchlorosilane (TMCS) is added to the reagent (e.g., BSTFA + 1% TMCS) to increase its reactivity, especially for hindered functional groups. registech.comfishersci.com

The choice of reagent depends on the specific requirements of the analysis. While TMS derivatives are widely used, they can be sensitive to moisture. registech.com For applications requiring higher stability, t-BDMS derivatives are an excellent alternative, as they are approximately 10,000 times more stable against hydrolysis than their TMS counterparts. registech.com The derivatization reaction typically involves heating the dried analyte with the silylation reagent for a specific time to ensure the reaction goes to completion before GC-MS analysis. youtube.comyoutube.com

Table 2: Common Silylation Reagents for GC Derivatization

| Reagent Name | Abbreviation | Characteristics and Applications | Reference |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A strong and popular TMS donor that produces volatile byproducts. Often used with a TMCS catalyst for hindered groups. | restek.comfishersci.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-acetamides, making it excellent for trace analysis by GC-MS. | youtube.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms t-BDMS derivatives, which are significantly more stable against hydrolysis than TMS derivatives, providing more robust analysis. | registech.comfishersci.com |

| Trimethylchlorosilane | TMCS | Primarily used as a catalyst in small percentages (1-10%) with other silylating reagents like BSTFA to enhance their reactivity. | fishersci.com |

| Hexamethyldisilazane | HMDS | A weaker TMS donor, often used for the silylation of carbohydrates and unhindered alcohols. | registech.comfishersci.com |

Environmental Dynamics and Biodegradation Pathways

Environmental Occurrence and Distribution

Sodium O,O-diethyl phosphorothioate (B77711) is primarily used as a flotation agent in the mining industry for the separation of zinc sulfide (B99878) and copper sulfide ores. nih.gov It also serves as a promoter in the refinement of zinc. nih.gov Its presence in the environment is largely linked to these industrial activities. While specific data on its widespread environmental distribution is limited in the provided search results, its application in mining suggests the potential for its occurrence in soil and water systems surrounding these operations. The compound is a component of some industrial chemical products and is subject to regulatory oversight by bodies such as the Australian Industrial Chemicals Introduction Scheme (AICIS) and the European Chemicals Agency (ECHA). nih.gov

Abiotic Transformation Processes

Abiotic transformation refers to the degradation of a chemical compound in the environment through non-biological means, such as hydrolysis and photodegradation. These processes are crucial in determining the persistence and ultimate fate of Sodium O,O-diethyl phosphorothioate in the environment.

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. The rate of hydrolysis of organophosphate esters, a class to which this compound belongs, is significantly influenced by pH. nih.gov

Studies on similar organophosphate esters have shown that the hydrolysis rates can vary depending on whether the compound is in its unionized, monoanionic, or dianionic form, with the monoanion often exhibiting the highest rate of hydrolysis. nih.gov For instance, the hydrolysis of the monophosphate ester triclofos (B1207928) sodium demonstrated a clear pH dependency, with the monoanion hydrolyzing faster than the unionized and dianion forms. nih.gov The hydrolysis of condensed phosphates like trimeta- and tetrametaphosphates also follows first-order kinetics and is subject to acid and base catalysis. capes.gov.br While specific kinetic data for this compound was not found, the principles governing the hydrolysis of other organophosphate esters suggest a similar dependence on pH and the ionic species present.

Table 1: Factors Influencing Hydrolysis of Organophosphate Esters

| Factor | Influence |

| pH | Determines the ionic form of the ester, significantly affecting the hydrolysis rate. nih.gov |

| Temperature | Generally, an increase in temperature leads to an increase in the rate of hydrolysis. nih.gov |

| Ionic Strength | Can have a modest positive or negative effect on the reaction rate depending on the pH and the specific ionic species involved. nih.gov |

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. This process can be a significant pathway for the transformation of organophosphorus pesticides in the environment. nih.gov

The efficiency of photodegradation is influenced by several factors, including pH, the initial concentration of the compound, and the light source. nih.gov For some organophosphorus pesticides like chlorpyrifos (B1668852) and dimethoate (B1670662), photodegradation is most effective under alkaline conditions (pH 9). nih.govresearchgate.net The degradation process often involves reactions such as ring opening, cleavage, oxidation, and demethylation. nih.gov The photodegradation of chlorpyrifos, for example, yields products like 3,5,6-trichloropyridinol (TCP) and O,O-diethyl thiophosphate (DETP). nih.govresearchgate.net While direct studies on the photodegradation of this compound were not detailed in the search results, the behavior of structurally related compounds suggests that it would also be susceptible to photodegradation, likely influenced by similar environmental factors.

Table 2: Influencing Factors on Photodegradation of Organophosphorus Pesticides

| Factor | Influence | Example |

| pH | Higher pH (alkaline conditions) can accelerate photodegradation. nih.govresearchgate.net | Optimal degradation of chlorpyrifos and dimethoate at pH 9. nih.govresearchgate.net |

| Light Source | The type and intensity of the light source affect the rate of degradation. nih.gov | Xenon lamps have been used to simulate sunlight in degradation studies. nih.govresearchgate.net |

| Initial Concentration | The starting concentration of the pesticide can influence the efficiency of photodegradation. nih.gov | Studies have investigated degradation at concentrations of 500 mg/L. nih.govresearchgate.net |

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a key process in the natural attenuation of many organic pollutants.

Bacterial consortia, or mixed communities of bacteria, can effectively degrade organophosphate compounds. nih.gov These consortia can be enriched from environments already contaminated with these compounds, such as waste cattle dip solutions containing organophosphate pesticides. nih.gov

Research on the degradation of diethylthiophosphate (B1229741) (DETP), a compound structurally similar to the anion of this compound, has shown that bacterial consortia can effectively break it down. nih.gov The degradation kinetics for DETP by one such consortium were found to follow Michaelis-Menten kinetics, with a maximum degradation rate (Vmax) of 1.52 mg/(g-biomass)h and a Michaelis constant (Km) of 610 mg/L. nih.gov The optimal pH for this degradation was found to be in the range of 7.5-8. nih.gov This indicates that microbial communities can adapt to utilize these compounds as a source of nutrients.

The enzymatic breakdown of organophosphates is a critical component of microbial degradation. Enzymes such as organophosphate hydrolase (OPH) and phosphotriesterases (PTEs) play a central role in this process. nih.govresearchgate.net These enzymes catalyze the hydrolysis of the P-O, P-F, P-CN, and P-S bonds found in organophosphate compounds. nih.govresearchgate.net

Phosphotriesterases are metalloenzymes, often containing zinc, that hydrolyze a wide variety of organophosphorus compounds. researchgate.net The presence of these enzymes in microorganisms is a key factor in their ability to detoxify organophosphates. tandfonline.com OPH, originally discovered in Pseudomonas diminuta, is particularly effective at hydrolyzing organophosphate pesticides. nih.gov The mechanism of action involves a nucleophilic attack on the phosphorus center of the organophosphate molecule, facilitated by metal ions in the enzyme's active site. nih.govresearchgate.net The breakdown of Sodium O,O-diethyl dithiophosphate (B1263838) by bacterial strains has been shown to involve an acid phosphodiesterase, which initiates the degradation process. nih.gov

Microbial Metabolism by Bacterial Consortia

Characterization of Degrading Microorganisms

The biodegradation of this compound and related organophosphorus compounds is facilitated by a diverse range of microorganisms. Several bacterial genera have been identified as key players in the degradation process, leveraging these compounds as sources of phosphorus, carbon, or energy. Research has highlighted the capabilities of Aeromonas, Pseudomonas, Flavobacterium, Bacillus, and Shewanella in breaking down these complex molecules.

In a notable study, bacterial strains tentatively identified as Aeromonas, Pseudomonas, Flavobacterium, and Bacillus were isolated from contaminated metalworking fluids. nih.govscispace.com These strains demonstrated the ability to degrade sodium O,O-diethyl dithiophosphate, a structurally similar compound, utilizing it as the sole source of phosphorus. nih.govscispace.com The capacity for degradation is not uniform across all species within a genus, and specific strains often possess unique enzymatic machinery.

Aeromonas : Species such as Aeromonas hydrophila have been shown to effectively degrade organophosphorus pesticides like chlorpyrifos, utilizing them as a carbon source. researchgate.net Studies have demonstrated significant degradation rates in wastewater, highlighting the genus's potential for bioremediation in aquatic environments. researchgate.net

Pseudomonas : This genus is well-known for its metabolic versatility and its ability to degrade a wide array of xenobiotic compounds, including organophosphates. researchgate.net Pseudomonas species have been isolated that can co-metabolically degrade pesticides like methyl parathion (B1678463). oup.com The enzyme phosphotriesterase (PTE), crucial for hydrolyzing organophosphates, was first identified in Pseudomonas diminuta. scielo.org.mx

Flavobacterium : The first microorganism reported to degrade an organophosphorus compound was a Flavobacterium species isolated in 1973. nih.govoup.com Strains such as Flavobacterium sp. ATCC 27551 are known to possess the organophosphate-degradation gene (opd) and can hydrolyze a range of organophosphate pesticides. nih.govkci.go.kr Their enzymatic activity involves the hydrolysis of the bond between phosphorus and the heteroatom. nih.gov

Bacillus : Members of the genus Bacillus, such as Bacillus altitudinis and Bacillus cereus, have been isolated from agricultural soils and shown to degrade organophosphorus pesticides like profenofos (B124560) and methyl parathion. nih.govresearchgate.net These bacteria can utilize the pesticide as a sole carbon and energy source, with degradation efficiency enhanced under optimal conditions of pH and temperature. nih.govresearchgate.net

Shewanella : Shewanella species are recognized for their diverse respiratory capabilities and their role in the biogeochemical cycling of metals. researchgate.net They can also degrade various organic pollutants. iwaponline.comnih.gov For instance, Shewanella putrefaciens and Shewanella oneidensis have demonstrated the ability to break down petroleum hydrocarbons and chlorpyrifos, respectively, indicating their potential to metabolize complex organic structures, including phosphorothioates. nih.govnih.gov

Table 1: Summary of Microorganisms Degrading Organophosphorus Compounds

| Genus | Degraded Compound(s) | Key Findings | References |

|---|---|---|---|

| Aeromonas | Sodium O,O-diethyl dithiophosphate, Chlorpyrifos | Utilizes compound as a phosphorus and carbon source. Effective in wastewater. | nih.govscispace.comresearchgate.net |

| Pseudomonas | Sodium O,O-diethyl dithiophosphate, Methyl Parathion, Parathion | Source of the key degrading enzyme, phosphotriesterase (PTE). Co-metabolic degradation observed. | nih.govscispace.comresearchgate.netscielo.org.mx |

| Flavobacterium | Sodium O,O-diethyl dithiophosphate, various organophosphate pesticides | First genus identified for organophosphate degradation. Possesses the opd gene. | nih.govscispace.comnih.govoup.com |

| Bacillus | Sodium O,O-diethyl dithiophosphate, Profenofos, Diazinon (B1670403) | Utilizes pesticide as a sole carbon and energy source. Degradation is pH and temperature-dependent. | nih.govscispace.comnih.govresearchgate.net |

| Shewanella | Chlorpyrifos, Petroleum Hydrocarbons | Degrades various organic pollutants through versatile respiratory pathways. | nih.govnih.gov |

Enzymatic vs. Non-Enzymatic Degradation Routes

The breakdown of this compound in the environment occurs through both enzymatic and non-enzymatic pathways, although microbial-mediated enzymatic processes are considered the most significant for detoxification. oup.comnih.gov

Enzymatic Degradation: The primary enzymatic route for the degradation of organophosphorus compounds is hydrolysis, catalyzed by a class of enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH). oup.comnih.gov These enzymes cleave the ester bonds in the molecule, specifically the P-O-alkyl and P-O-aryl bonds, which is a critical detoxification step. oup.commdpi.com The gene encoding these enzymes, the opd (organophosphate degrading) gene, has been isolated from various geographically and taxonomically diverse bacteria, including Pseudomonas diminuta and Flavobacterium sp. nih.govmdpi.commdpi.com

In the case of bacteria degrading sodium O,O-diethyl dithiophosphate, an acid phosphodiesterase was identified as the initiating enzyme. nih.govscispace.com The specific activity of this enzyme was found to be enhanced five- to sevenfold in bacteria that used the compound as their only phosphorus source compared to those grown on orthophosphate, indicating an adaptive enzymatic response. nih.govscispace.com The hydrolysis reaction typically involves a nucleophilic attack on the phosphorus center, leading to the breaking of the ester linkage. mdpi.com

Metabolite Formation and Environmental Persistence of Transformation Products

Research on the bacterial degradation of the related compound sodium O,O-diethyl dithiophosphate showed a successive formation of metabolites. nih.govscispace.com The initial enzymatic action is thought to be the hydrolysis of the thiophosphate ester, leading to the formation of ethanol (B145695) , which is then further oxidized to an aldehyde , and finally mineralized to orthophosphate . nih.govscispace.com

A common metabolite found from the breakdown of many organophosphorus pesticides containing a diethyl phosphorothioate moiety is O,O-diethyl hydrogen thiophosphate (DETP). nih.gov This compound is a known human and mouse metabolite of pesticides like Diazinon. nih.gov The formation of such dialkylphosphates is a typical result of the initial hydrolysis step. ncats.io

The environmental persistence of these transformation products varies. Simple metabolites like ethanol and aldehydes are generally readily biodegradable and serve as carbon sources for a wide range of microorganisms. Orthophosphate is a primary nutrient and is assimilated into biomass. However, the persistence of intermediate metabolites like DETP can be a concern. While the initial hydrolysis of the parent organophosphate represents a significant detoxification step, the resulting metabolites can still pose environmental risks. researchgate.net The ultimate fate of these products depends on their susceptibility to further microbial degradation, which can lead to their complete mineralization. nih.gov For example, the hydrolysis product 4-nitrophenol (B140041) from the degradation of parathion can be further broken down by microorganisms. nih.gov

Table 2: Degradation Products of Diethyl Phosphorothioate/Dithiophosphate

| Parent Compound | Degradation Pathway | Key Metabolites | Reference |

|---|---|---|---|

| Sodium O,O-diethyl dithiophosphate | Bacterial Degradation | Ethanol, Aldehyde, Orthophosphate | nih.govscispace.com |

| Diazinon (contains diethyl phosphorothioate moiety) | Metabolism (Human) | O,O-diethyl hydrogen thiophosphate (DETP) | nih.gov |

Ecological Implications of Environmental Fate

The environmental fate of this compound and its transformation products has significant ecological implications. As with other organophosphorus compounds, the parent molecule can exhibit toxicity to non-target organisms. oup.com Therefore, its degradation is a critical process for environmental detoxification.

The primary ecological benefit of the biodegradation of this compound is its conversion into less toxic substances. oup.com Microbial hydrolysis, the main degradation route, breaks down the parent ester into simpler, often benign, molecules like ethanol and orthophosphate, which can be integrated into natural biogeochemical cycles. nih.govscispace.com This process reduces the risk of direct toxicity to wildlife, soil organisms, and aquatic life.

However, the formation of intermediate transformation products is an important consideration. researchgate.netcambridgeenvironmental.com While metabolites like DETP are generally less toxic than the parent pesticides, their persistence and potential for accumulation in soil and water must be evaluated. nih.gov The presence of these transformation products can alter the chemical composition of the environment and may have subtle, long-term ecological effects. researchgate.net The complete mineralization of these metabolites by soil and water microbiota is the most favorable outcome, as it removes the xenobiotic substances entirely from the ecosystem. nih.gov The efficiency of this complete degradation can be influenced by various environmental factors, including the composition and health of the microbial community, temperature, pH, and the availability of other nutrients. researchgate.net

Molecular Toxicology and Biochemical Mechanisms of Action

Cholinesterase Inhibition: Mechanisms and Implications

A primary mechanism of toxicity for many organophosphorus compounds, including Sodium O,O-diethyl phosphorothioate (B77711), is the inhibition of cholinesterase enzymes. nih.govnih.govnih.govcymitquimica.compharmaffiliates.com

Organophosphorus compounds are known to block the normal breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) by inhibiting the enzyme acetylcholinesterase (AChE). nih.govt3db.ca This inhibition leads to an accumulation of ACh in the central and peripheral nervous systems. nih.gov The excess ACh results in overstimulation of the parasympathetic nervous system, leading to a range of symptoms. nih.gov The covalent binding of the organophosphate to cholinesterase prevents the decomposition of synaptic acetylcholine. t3db.canih.gov This disruption of the nervous system is a key factor in the acute toxicity of these compounds. t3db.ca

Sodium O,O-diethyl phosphorothioate belongs to the broader class of organophosphorus compounds, which are organic compounds containing phosphorus. wikipedia.org While many are used as pesticides, some are highly toxic to humans. wikipedia.org The toxicity of these compounds can vary, but a common feature is their ability to inhibit cholinesterase. nih.govnih.gov However, phosphorothioates like this compound are generally not directly toxic themselves. t3db.canih.gov They require metabolic activation to become potent cholinesterase inhibitors. t3db.canih.gov This contrasts with some other organophosphorus compounds that are direct-acting inhibitors. The process of metabolic activation is a critical determinant of their toxic potential. nih.gov

Biotransformation and Metabolic Activation

The transformation of this compound within the body is a crucial step in its mechanism of toxicity. This biotransformation primarily involves oxidation reactions. t3db.canih.gov

The metabolism of organophosphates like this compound is principally carried out by oxidation. t3db.canih.gov A key transformation is the conversion of the phosphorothioate (P=S) to its corresponding oxon (P=O) form. This process is mediated by cytochrome P450 enzymes. nih.gov The resulting oxon is a much more potent inhibitor of acetylcholinesterase than the parent phosphorothioate compound. t3db.canih.gov This metabolic activation, also known as desulfuration, significantly increases the toxicity of the compound. nih.gov

While the liver is a primary site for the metabolism of many foreign compounds, evidence suggests that metabolic activation of some organophosphorus compounds can also occur in other tissues. For instance, studies have shown that O,O,S-trimethyl phosphorothioate can cause bronchiolar injury, indicating potential metabolic activation within the lung. acs.org Following inhalation, significant concentrations of a phosphorothioate oligonucleotide were found in the lung, with localization in the bronchiolar and alveolar epithelium. nih.gov This suggests that extrahepatic tissues can also play a role in the biotransformation and toxicity of these compounds.

The primary toxic metabolite of this compound is its oxon analogue, formed through oxidative desulfuration. This oxon is a potent cholinesterase inhibitor. t3db.canih.gov Another metabolite, diethylthiophosphate (B1229741) (DETP), is commonly found in the urine of individuals exposed to organophosphorus pesticides. t3db.canih.gov Studies have shown that DETP can induce DNA damage in hepatic cell lines, an effect that appears to be linked to a secondary metabolite generated by cytochrome P450 enzymes. nih.gov

Interactive Table: Summary of Key Toxicological Mechanisms

| Mechanism | Description | Key Enzymes/Factors | Resulting Effect |

|---|---|---|---|

| Cholinesterase Inhibition | The compound's active metabolite binds to and inhibits acetylcholinesterase (AChE). | Acetylcholinesterase (AChE) | Accumulation of acetylcholine, leading to overstimulation of the nervous system. |

| Biotransformation | The parent compound is metabolically converted into a more toxic form. | Cytochrome P450 enzymes | Formation of the potent cholinesterase inhibitor, the corresponding oxon. |

| Metabolite Toxicity | Specific breakdown products of the compound exhibit their own toxic effects. | Cytochrome P450 enzymes | Diethylthiophosphate (DETP) can cause DNA damage in liver cells. |

Oxidative Stress Induction and Cellular Damage Pathways

Exposure to this compound, like other organophosphorus compounds, is associated with the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. This imbalance leads to cellular damage through various pathways. The metabolism of phosphorothioates can generate toxic products that initiate and propagate oxidative damage.

Role of Antioxidant Enzymes (SOD, CAT, GST, GPx)

The cellular response to the oxidative stress induced by this compound involves the modulation of key antioxidant enzymes. These enzymes are the first line of defense against ROS.

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating the initial wave of ROS.

Catalase (CAT): Catalase is crucial for the detoxification of hydrogen peroxide, converting it into water and oxygen. Alterations in CAT activity following exposure to xenobiotics can lead to an accumulation of H₂O₂, a potent oxidizing agent.

Glutathione (B108866) S-Transferase (GST): Trialkyl phosphorothioates have been identified as substrates for glutathione S-transferases nih.gov. These enzymes play a vital role in the detoxification of a wide range of xenobiotics by catalyzing their conjugation with glutathione, rendering them more water-soluble and easier to excrete.

Glutathione Peroxidase (GPx): GPx enzymes are involved in the reduction of hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, using glutathione as a cofactor.

The table below summarizes the primary functions of these key antioxidant enzymes in mitigating cellular oxidative stress.

| Enzyme | Abbreviation | Function |

| Superoxide Dismutase | SOD | Converts superoxide radicals to hydrogen peroxide and oxygen. |

| Catalase | CAT | Decomposes hydrogen peroxide into water and oxygen. |

| Glutathione S-Transferase | GST | Conjugates xenobiotics with glutathione for detoxification. |

| Glutathione Peroxidase | GPx | Reduces hydrogen peroxide and lipid hydroperoxides. |

Lipid Peroxidation and Protein Oxidation

The overproduction of ROS resulting from exposure to compounds like this compound can overwhelm the antioxidant defenses, leading to damage of cellular macromolecules.

Lipid Peroxidation: This process involves the oxidative degradation of lipids, particularly the polyunsaturated fatty acids in cell membranes. The initiation of lipid peroxidation by ROS leads to a chain reaction that can compromise membrane integrity and function. The products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are themselves reactive and can cause further cellular damage by cross-linking with proteins and DNA.

Protein Oxidation: Proteins are also major targets of ROS. Oxidative damage to proteins can lead to the formation of protein carbonyls and other modifications that can alter their structure and function. This can have widespread consequences, affecting enzyme activity, signal transduction, and protein degradation pathways.

Neurotoxicological Effects and Neuropathological Correlates

A significant body of evidence points to the neurotoxic potential of organophosphorus compounds. While the primary mechanism of acute toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), chronic exposure and exposure to metabolites can lead to other forms of neurotoxicity. O,O-Diethyl hydrogen phosphorothioate, a related compound, is known to be a metabolite of the insecticide Diazinon (B1670403) and has been shown to induce DNA damage in hepatic cell lines, suggesting a potential for genotoxicity that could also be relevant in neural tissues nih.gov.

The neurotoxic effects can manifest as:

Neuroinflammation: The inflammatory response in the central nervous system.

Neuronal apoptosis: Programmed cell death of neurons.

Axonopathy: Degeneration of nerve axons.

These pathological changes can contribute to long-term neurological deficits.

Immunotoxicological and Systemic Manifestations

The immune system is also a target for the toxic effects of certain phosphorothioates. For instance, studies on O,O,S-trimethyl phosphorothioate, a compound with structural similarities, have demonstrated a reversible suppression of cytotoxic T-lymphocytes and antibody-producing cells ncats.io. This suggests that this compound may also have the potential to modulate immune responses, although specific studies are lacking. Systemic effects can arise from the widespread distribution of the compound and its metabolites, potentially affecting various organs.

Quantitative Structure-Activity Relationships (QSAR) in Toxicological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. For organophosphates, QSAR models have been developed to predict their acute toxicity and other toxicological endpoints. These models use molecular descriptors that quantify various aspects of the chemical structure to establish a mathematical relationship with the observed toxicity. While specific QSAR models solely for this compound are not widely reported, general organophosphate models can provide an estimation of its potential toxicity based on its structural features. The development of more specific QSAR models for phosphorothioates could aid in the rapid screening and risk assessment of this class of compounds.

Biomonitoring and Assessment of Exposure and Biological Effects

Biomarkers of Exposure

Biomarkers of exposure are crucial for determining the internal dose of a substance. They can include the parent compound, its metabolites, or adducts formed with endogenous molecules.

Urinary Metabolite Profiling (Dialkylphosphates, Specific Metabolites)

The most common method for assessing exposure to organophosphate pesticides is through the analysis of urinary metabolites. orst.edunih.gov Organophosphates are metabolized in the liver and other tissues, and their breakdown products are excreted in the urine. nih.gov These metabolites, known as dialkylphosphates (DAPs), are sensitive and representative biomarkers for both environmental and occupational organophosphate exposure. nih.gov

Sodium O,O-diethyl phosphorothioate (B77711) is a diethylphosphate (B48627) (DEP) metabolite. The measurement of DEP and other DAPs, such as dimethylphosphate (DMP), dimethylthiophosphate (B1231629) (DMTP), and diethylthiophosphate (B1229741) (DETP), in urine provides a reliable indication of recent exposure to a range of organophosphate pesticides. nih.govnih.gov For instance, the presence of DEP in urine can signify exposure to parent compounds that metabolize into this specific dialkylphosphate. mst.dk

Several analytical methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) with isotope dilution, have been developed for the precise quantification of these DAP metabolites in urine. researchgate.net Population-based studies have consistently detected DAP metabolites in the urine of the general population, indicating widespread, low-level exposure to organophosphate pesticides. nih.govmst.dk

Table 1: Common Dialkylphosphate (DAP) Metabolites Measured in Urine

| Metabolite Group | Specific Metabolite | Abbreviation |

| Dimethyl Alkylphosphates | Dimethylphosphate | DMP |

| Dimethylthiophosphate | DMTP | |

| Dimethyldithiophosphate | DMDTP | |

| Diethyl Alkylphosphates | Diethylphosphate | DEP |

| Diethylthiophosphate | DETP | |

| Diethyldithiophosphate | DEDTP |

This table outlines the common dialkylphosphate metabolites used as biomarkers for organophosphate pesticide exposure, categorized into dimethyl and diethyl groups.

Plasma Albumin Binding Adducts as Long-Lived Biomarkers

While urinary metabolites are excellent for assessing recent exposure, they have short half-lives. nih.gov For a longer-term assessment of exposure, protein adducts, particularly those formed with plasma albumin, serve as valuable biomarkers. nih.gov Organophosphates can covalently bind to proteins, and since albumin has a half-life of about 21 days, these adducts provide a more extended window of detection compared to urinary metabolites. nih.govnih.gov

Human serum albumin (HSA) is the most abundant protein in blood plasma and can be adducted by various organophosphates. nih.govnih.govoup.com The formation of these adducts can be detected using techniques like mass spectrometry. nih.gov Specifically, the tyrosine-411 residue of HSA has been identified as a significant binding site for some organophosphates. nih.gov Research has demonstrated that certain organophosphates can form adducts with tyrosine residues in HSA, and the detection of these adducts can be used to confirm exposure, even in postmortem scenarios. oup.comoup.com The stability of these adducts makes them a robust biomarker for retrospective exposure assessment. nih.govmdpi.com

It is important to note that the binding of all organophosphates to albumin is not always covalent, especially for phosphorothioates. nih.gov However, for many organophosphates, the resulting albumin adducts are stable and can persist in circulation for weeks. nih.gov

Cholinesterase Activity Levels in Biological Fluids

A primary mechanism of toxicity for organophosphate compounds is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Therefore, measuring the activity of these enzymes in biological fluids like blood serves as a well-established biomarker of exposure and effect. orst.eduoup.com

Organophosphates phosphorylate the serine hydroxyl group at the active site of cholinesterases, rendering the enzyme inactive. nih.gov This leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors. nih.govyoutube.com A significant decrease in blood cholinesterase activity is a strong indicator of acute overexposure to organophosphates. orst.edu Red blood cell (RBC) AChE activity is often considered more closely correlated with the clinical effects of organophosphate toxicity. nih.gov Symptoms typically manifest when more than 50% of this enzyme is inhibited. nih.gov

The inhibition of cholinesterase is initially reversible but can become irreversible through a process called "aging," where the bond between the organophosphate and the enzyme becomes permanent. youtube.comjove.com The time frame for aging varies depending on the specific organophosphate compound. nih.gov

Biomarkers of Effect

Biomarkers of effect indicate the biochemical or physiological changes in the body resulting from exposure to a chemical. These markers help in understanding the potential health consequences of the exposure.

Cytogenetic Markers of DNA Damage (Chromosome Aberrations, SCE, Micronuclei)

Exposure to organophosphate pesticides has been linked to genotoxicity, meaning they can cause damage to DNA. nih.govcncb.ac.cn Several cytogenetic markers are used to assess this DNA damage in exposed individuals. These markers have become valuable tools in providing analytical data for risk assessment. aaem.pl

Commonly evaluated cytogenetic markers include:

Chromosome Aberrations (CA): These are structural changes in chromosomes, such as breaks, deletions, or rearrangements. nih.gov

Sister Chromatid Exchanges (SCE): This refers to the reciprocal exchange of genetic material between two identical sister chromatids. An increased frequency of SCEs can indicate genotoxic exposure. aaem.plnih.gov

Micronuclei (MN): These are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. aaem.pl

Studies have shown that individuals exposed to organophosphate pesticides can exhibit an elevated level of these DNA damage indicators. aaem.plnih.gov Even at levels encountered in domestic use, organophosphates have been found to have genotoxic effects. nih.gov The formation of DNA adducts and DNA strand breaks are also phenomena observed in cells exposed to OPs. nih.govresearchgate.net

Enzymatic Activity Changes (LDH, ASAT, ALAT, ChE, GPx, CAT)

Beyond cholinesterase, exposure to organophosphates can lead to changes in the activity of various other enzymes, reflecting broader systemic effects. The measurement of these enzymatic changes can serve as biomarkers of effect.